3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPGKGEOWEZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
The pyrazole ring formation typically begins with the cyclocondensation of 4-fluorophenylhydrazine with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions yields a pyrazole intermediate, which is subsequently functionalized at the 5-position. This method, adapted from protocols used for analogous pyrazole derivatives, employs refluxing ethanol with catalytic hydrochloric acid to drive the reaction .
Key variables influencing this step include:
-
Temperature : Reactions conducted at 80–100°C improve cyclization efficiency.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
-
Acid Catalyst : Formic or acetic acid accelerates ring closure while minimizing side products .
A representative reaction yields the pyrazole core in 75–85% purity, necessitating recrystallization from acetone or ethanol .
Introduction of the Carboxamide Functional Group
The conversion of the 5-carboxylate or 5-cyano intermediate to the carboxamide is achieved through hydrolysis followed by amidation. In one approach, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is treated with aqueous ammonia under reflux, yielding the carboxamide derivative . Alternatively, nitrile intermediates undergo hydrolysis using concentrated sulfuric acid or hydrogen peroxide, generating the corresponding carboxylic acid, which is then reacted with ammonium chloride to form the carboxamide .
Optimization Notes :
-
Ammonia Concentration : Excess aqueous ammonia (28–30%) ensures complete conversion.
-
Reaction Time : Prolonged reflux (12–24 hours) improves yield but risks decomposition.
-
Byproduct Management : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Regioselective Synthesis and Isomer Differentiation
A critical challenge in pyrazole chemistry is controlling regioselectivity. The reaction of unsymmetrical β-diketones with hydrazines can yield two regioisomers (3,5- and 5,3-substituted pyrazoles). For 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, regioselectivity is governed by the electronic effects of substituents and reaction conditions. Studies on analogous compounds demonstrate that electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring favor formation of the 3,5-isomer .
Differentiation Techniques :
-
X-ray Crystallography : Confirms regiochemistry via bond-length analysis .
-
NMR Spectroscopy : Distinct splitting patterns in NMR (e.g., pyrazole proton signals at δ 6.8–7.2 ppm) .
-
Mass Spectrometry : Fragmentation patterns differentiate isomers based on molecular ion stability .
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. A patented route involves continuous-flow reactors for the cyclocondensation step, reducing reaction time from hours to minutes . Key advancements include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom flask) | Continuous-flow microreactor |
| Temperature Control | Oil bath | Automated thermal regulation |
| Yield | 70–80% | 85–90% |
| Purity | 95% (after purification) | 98% (in-line chromatography) |
Catalyst recycling and solvent recovery systems further enhance sustainability, with reported reductions in waste generation by 40% .
Byproduct Analysis and Mitigation
Common byproducts include chlorinated derivatives (e.g., 4-chloro-pyrazole analogs) arising from halogenated solvents or reagents. For instance, trace dichloromethane in the reaction mixture can lead to unintended electrophilic substitution at the pyrazole 4-position . Mitigation strategies include:
-
Solvent Screening : Replacing chlorinated solvents with THF or acetonitrile.
-
Additive Use : Chelating agents (e.g., EDTA) sequester metal impurities that catalyze side reactions .
Analytical Characterization
Rigorous characterization ensures structural fidelity and purity:
Spectroscopic Data :
-
IR Spectroscopy : Strong absorption at 1670 cm (C=O stretch) and 3200–3400 cm (N-H stretch) .
-
NMR (DMSO-d6) : δ 7.8–8.1 (m, 2H, aromatic), δ 6.5 (s, 1H, pyrazole-H), δ 2.1 (s, 3H, CH3) .
Chromatographic Purity :
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
The compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study found that similar pyrazole derivatives demonstrated reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
Anticancer Activity
Recent studies have synthesized a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Notably, one derivative showed an IC50 value of 18 µM against LNCaP cells, indicating promising potential for cancer therapy .
Agricultural Chemistry
Herbicides and Pesticides
In agricultural chemistry, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Its ability to modulate biological activity allows for targeted pest management in crops, potentially leading to higher yields and reduced chemical runoff .
Material Science
Advanced Materials Development
The compound is also studied for its role in creating advanced materials, particularly in coatings and polymers. Its incorporation into material formulations can enhance durability and resistance to environmental factors, making it valuable in various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound to understand specific biochemical pathways. It aids in the discovery of new therapeutic targets for various diseases by studying its effects on enzyme inhibition .
Diagnostic Applications
Biomarker Detection
The compound has potential applications in diagnostics, where it can be incorporated into kits for detecting specific biomarkers. This capability aids in early disease diagnosis and monitoring .
Summary of Biological Activities
| Activity | Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | COX-1/COX-2 | - | Inhibition of inflammatory pathways |
| Anticancer | LNCaP prostate cancer cells | 18 | Induction of apoptosis |
| Antimicrobial | Various pathogens | <0.5 | Disruption of cellular functions |
Case Studies
- Shaw et al. (2022) : Investigated the anticancer effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.
- Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, demonstrating strong potential for cancer therapy.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Regioisomerism
Key Example: 5,3-AB-CHMFUPPYCA
The regioisomer 5,3-AB-CHMFUPPYCA differs in the positions of the cyclohexylmethyl and 4-fluorophenyl groups on the pyrazole ring. Analytical techniques such as NMR, chromatography, and X-ray crystallography are critical for differentiation. For instance, the regioisomer exhibits distinct mass spectrometric fragmentation patterns and retention times in HPLC .
Table 1: Comparison of Regioisomers
| Property | 3,5-AB-CHMFUPPYCA | 5,3-AB-CHMFUPPYCA |
|---|---|---|
| Substitution Pattern | 3-(4-Fluorophenyl), 5-(cyclohexylmethyl) | 5-(4-Fluorophenyl), 3-(cyclohexylmethyl) |
| Retention Time (HPLC) | 12.3 min | 14.7 min |
| Key MS Fragment (m/z) | 327.2 [M+H]+ | 327.2 [M+H]+ (different fragmentation) |
Kynurenine Formamidase (KFase) Inhibitors
In a virtual screening study, 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (binding affinity: -8.7 kcal/mol) was identified as a KFase inhibitor. While structurally distinct from the target compound, its fluorophenyl group suggests shared pharmacophoric features for enzyme binding .
Neuraminidase (NA) Inhibitors
Compound 12c (a pyrazole-based NA inhibitor) features a 5-(3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide) side chain. Key interactions include hydrogen bonds with Arg371 and Arg430, and hydrophobic interactions with Pro431. The fluorophenyl group enhances binding specificity compared to non-fluorinated analogs .
Table 2: Binding Affinities of Pyrazole Derivatives
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| 3-(4-Fluorophenyl)-KFase Inhibitor | Kynurenine Formamidase | -8.7 | Fluorophenyl π-π stacking |
| 12c (NA Inhibitor) | Neuraminidase | -9.5 | H-bonds: Arg371, Arg430 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The introduction of halogen substituents (e.g., 4-fluorophenyl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. For example, LF4 (N-[(4-fluorophenyl)methyl]-3-(propan-2-yl)-1H-pyrazole-5-carboxamide) has a logP of 3.2, compared to 2.8 for non-fluorinated analogs .
Crystal Packing and Isostructurality
Compounds 4 and 5 (isostructural dihydro-pyrazoles) demonstrate how halogen substituents (Cl vs. F) influence crystal packing.
Table 3: Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Crystal System |
|---|---|---|---|
| This compound | 2.9 | 0.15 | Monoclinic |
| 4-(4-Chlorophenyl) analog (4) | 3.4 | 0.08 | Triclinic |
| 4-(4-Fluorophenyl) analog (5) | 3.1 | 0.12 | Triclinic |
Biological Activity
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article presents a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a fluorophenyl group at the 3-position and a carboxamide functional group at the 5-position. The presence of fluorine enhances its lipophilicity and biological activity, which is critical for its role in drug development.
1. Histone Deacetylase Inhibition
This compound has demonstrated potent inhibitory effects on HDACs, enzymes involved in regulating gene expression. This inhibition is particularly relevant in cancer therapy, as altered HDAC activity is associated with tumorigenesis. Studies indicate that this compound can influence cell proliferation and apoptosis in various cancer cell lines, making it a candidate for anticancer therapies .
2. Anticancer Activity
Recent studies have evaluated the compound's antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, one derivative showed an IC50 value of 18 μmol/L against LNCaP cells and a 46% PSA downregulation rate , indicating its potential as an androgen receptor antagonist . Another study reported that analogs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound achieving an IC50 of less than 0.1 μM .
| Compound Name | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|
| This compound | LNCaP | 18 | Antiproliferative |
| Analog 4b | MCF-7 | <0.1 | Cytotoxic |
| Analog X | MDA-MB-231 | 45.8 | Cytotoxic |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can reduce inflammation markers effectively, suggesting potential applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the generation of various analogs with differing biological properties. The fluorinated phenyl group significantly enhances the pharmacokinetic properties compared to other derivatives, improving bioavailability and potency against specific targets like HDACs .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Prostate Cancer Treatment : A series of derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. One derivative showed a promising downregulation of PSA levels in LNCaP cells, indicating its potential for treating hormone-sensitive cancers .
- Breast Cancer Cytotoxicity : In cytotoxicity assays against breast cancer cell lines, specific analogs demonstrated comparable efficacy to standard chemotherapeutic agents like adriamycin, showcasing their potential as effective anticancer agents .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its derivatives?
The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by fluorophenyl group incorporation via Suzuki coupling or direct substitution . Hydrolysis of ester intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields carboxamide derivatives. Reagents such as DMF-DMA (dimethylformamide dimethyl acetal) are critical for introducing substituents .
Q. Which analytical techniques are essential for structural characterization of this compound?
Key techniques include:
- X-ray crystallography : Resolves atomic-level geometry, as demonstrated for pyrazole-carboxamide derivatives (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Confirms regiochemistry and substituent orientation (e.g., distinguishing N1 vs. N2 alkylation) .
- Mass spectrometry (LC-MS/Q-TOF) : Identifies molecular ions and fragments, crucial for detecting novel analogs in forensic studies .
Q. How does the 4-fluorophenyl group influence biological activity?
The fluorine atom enhances binding affinity to targets like the CB1 receptor by modulating electronic effects (e.g., increased electronegativity) and improving metabolic stability. Fluorine’s small size allows optimal van der Waals interactions in hydrophobic binding pockets .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved for pyrazole-carboxamide derivatives?
Discrepancies often arise from regioisomerism or substituent stereoelectronic effects. Strategies include:
- Orthogonal validation : Combining X-ray data with computational docking (e.g., AutoDock Vina) to verify binding modes .
- Comparative assays : Testing regioisomers (e.g., 3,5- vs. 5,3-substituted pyrazoles) in parallel to isolate positional effects .
- Data normalization : Accounting for batch-to-batch variability in receptor expression levels during in vitro CB1 binding assays .
Q. What experimental approaches optimize CB1 receptor binding affinity in derivatives of this compound?
Key methodologies:
- Substituent variation : Introducing cyclohexylmethyl or trifluoromethyl groups at N1 enhances lipophilicity and receptor fit (e.g., AB-CHFUPYCA, Ki = 0.6 nM for CB1) .
- Bioisosteric replacement : Replacing the carboxamide with thioamide groups alters hydrogen-bonding networks, as seen in pyrazole-carbothioamide analogs .
- Dynamic combinatorial chemistry : Screening libraries under physiological conditions to identify high-affinity leads .
Q. What challenges arise in detecting novel pyrazole-carboxamide analogs in forensic or pharmacological studies?
Challenges include:
- Structural diversity : Minor substituent changes (e.g., fluorophenyl to chlorophenyl) evade traditional LC-MS/MS screening .
- Isomer discrimination : Differentiating regioisomers (e.g., AB-CHFUPYCA vs. its 5,3-analog) requires high-resolution mass spectrometry and fragmentation pattern analysis .
- Matrix effects : Biological samples (e.g., blood) necessitate solid-phase extraction (SPE) prior to HPLC-Q-TOF analysis to reduce interference .
Methodological Tables
Q. Table 1: Impact of Substituents on CB1 Receptor Binding Affinity
| Derivative | R7 Substituent | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| AB-CHFUPYCA | Cyclohexylmethyl | 0.6 | |
| 3,5-AB-CHMFUPPYCA | Trifluoromethyl | 1.2 | |
| 5-(4-Fluorophenyl) analog | Methylphenyl | 8.4 |
Q. Table 2: Key Analytical Techniques for Structural Elucidation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
